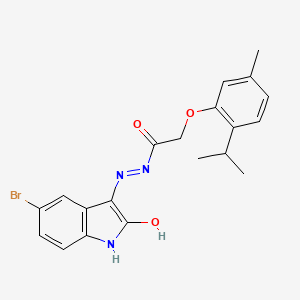

(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide

Description

This compound is a hydrazide derivative featuring an indolin-3-ylidene core substituted with a 5-bromo group and a phenoxyacetohydrazide side chain. The (E)-configuration at the hydrazone bond ensures a planar geometry, which is critical for intermolecular interactions such as hydrogen bonding and π-π stacking. The phenoxy group (2-isopropyl-5-methyl) contributes to hydrophobicity, aiding membrane permeability .

Properties

IUPAC Name |

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O3/c1-11(2)14-6-4-12(3)8-17(14)27-10-18(25)23-24-19-15-9-13(21)5-7-16(15)22-20(19)26/h4-9,11,22,26H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGGZSIDMIPMHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide is a compound that has gained interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies.

- Molecular Formula : C20H16BrN5O3

- Molecular Weight : 454.28 g/mol

- CAS Number : 306987-58-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of 3-alkylidene-2-indolone demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) :

- Compounds similar to this compound showed MIC values ranging from 0.5 to 16 μg/mL against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

- The most active compounds exhibited MIC values comparable to the positive control, gatifloxacin, indicating strong antibacterial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Strain |

|---|---|---|

| 10f | 0.5 | Staphylococcus aureus ATCC 6538 |

| 10g | 0.5 | Methicillin-resistant S. aureus |

| 10h | 16 | Pseudomonas aeruginosa |

Cytotoxic Activity

The cytotoxic effects of this compound derivatives were evaluated in various cancer cell lines.

Key Findings:

- Cytotoxicity Assays :

Table 2: Cytotoxicity Data

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 10h | 41.6 | HepG2 |

| 10h | 53.5 | L-02 |

The mechanism by which these compounds exert their biological effects is still under investigation. Molecular docking studies suggest that these compounds may interact with specific protein targets involved in bacterial resistance and cancer cell proliferation.

Key Insights:

Comparison with Similar Compounds

Comparison with Non-Brominated and Z-Isomer Analogs

The Z-isomer of the non-brominated analog, (Z)-2-(2-isopropyl-5-methylphenoxy)-N′-(2-oxoindolin-3-ylidene)acetohydrazide, shares the same phenoxy side chain but lacks the 5-bromo substitution and adopts a non-planar Z-configuration. Key differences include:

Comparison with Triazole-Thiol Derivatives

N′-(2-Oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide () replaces the phenoxy group with a triazole-thiol moiety.

- Solubility: The triazole-thiol group increases polarity, enhancing aqueous solubility compared to the hydrophobic phenoxy group in the target compound.

- Anticancer Activity : Both compounds show cytotoxicity, but the triazole derivative’s sulfur atom may facilitate metal coordination, a feature absent in the brominated hydrazide .

Comparison with Quinoline-Containing Analogs

(E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide () substitutes the phenoxy group with a quinoline moiety.

- Aromatic Interactions: Quinoline’s extended π-system enhances stacking interactions with DNA or enzyme pockets, whereas the phenoxy group offers steric bulk for hydrophobic binding.

- Bioavailability: The quinoline analog’s larger size may reduce cell permeability compared to the more compact phenoxy hydrazide .

Comparison with Pyrazolo-Pyrimidinyl Derivatives

(E)-N′-(4-Methoxybenzylidene)-2-(3,6-dimethyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide () features a pyrazolo-pyrimidinyl core instead of indolinone.

- Electron Density: The pyrimidine ring increases electron-deficient character, favoring interactions with nucleophilic residues in enzymes.

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | Maximizes coupling efficiency |

| Reaction Time | 12–16 h at 80°C | Prevents byproduct formation |

| Purification | Column chromatography (SiO₂, EtOAc/Hexane 1:1) | Purity >95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.